molecular formula C24H20FN3O3S2 B2612800 N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049946-72-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2612800
CAS RN: 1049946-72-6
M. Wt: 481.56
InChI Key: DZDVOGTYQBATQQ-UHFFFAOYSA-N
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Description

“N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of properties and applications .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Anticonvulsant Properties

This compound has been investigated for its anticonvulsant effects. In a study, novel derivatives were synthesized, and their anticonvulsant activities were evaluated using various experimental epilepsy models. The most active derivative was 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24), which exhibited potency surpassing that of phenytoin and ethosuximide, commonly used antiepileptic drugs .

Enzyme Inhibition

The compound’s structure suggests potential for enzyme inhibition. In vitro assays against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) could shed light on its inhibitory effects. These enzymes are associated with neurodegenerative diseases, and compounds that modulate their activity may have therapeutic implications .

EGFR Inhibition

Molecular modeling studies indicate that this compound binds effectively to the epidermal growth factor receptor (EGFR). Strong binding affinity was observed, making it a potential candidate for EGFR inhibition. Further investigations could explore its role in cancer therapy and other EGFR-related conditions .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3S2/c25-16-11-13-17(14-12-16)33(30,31)28-15-5-9-21(28)23(29)26-19-7-2-1-6-18(19)24-27-20-8-3-4-10-22(20)32-24/h1-4,6-8,10-14,21H,5,9,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDVOGTYQBATQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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